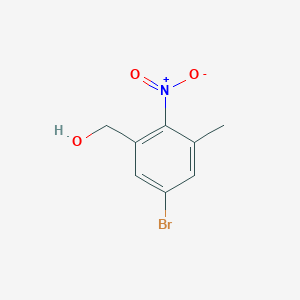
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoroacetimidoyl chloride group attached to a 3-cyanophenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3-cyanophenylamine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.
化学反应分析
Types of Reactions: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine are often used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.
科学研究应用
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetyl chloride
- N-(3-Cyanophenyl)-2,2,2-trifluoroacetohydrazide
Uniqueness: N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
属性
分子式 |
C9H4ClF3N2 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-2-6(4-7)5-14/h1-4H |
InChI 键 |
NOASFVSFHVVVDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)






![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)




